2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1234902-73-8
VCID: VC6667176
InChI: InChI=1S/C18H21ClN2OS/c19-17-4-2-1-3-16(17)18(22)20-11-14-5-8-21(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,20,22)
SMILES: C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CSC=C3
Molecular Formula: C18H21ClN2OS
Molecular Weight: 348.89

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

CAS No.: 1234902-73-8

VCID: VC6667176

Molecular Formula: C18H21ClN2OS

Molecular Weight: 348.89

* For research use only. Not for human or veterinary use.

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide - 1234902-73-8

Description

2-Chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is an organic compound belonging to the benzamide class. It features a chloro substituent on the benzene ring, a thiophene ring linked to a piperidine moiety, and a benzamide functional group. This compound has been explored for its potential biological activities, particularly as an inhibitor for certain enzymes involved in gene regulation.

Synthesis

The synthesis of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, although detailed synthesis protocols are not readily available in the reviewed literature. Generally, compounds of this nature are synthesized through reactions involving the formation of amide bonds and the incorporation of the thiophene and piperidine moieties.

Biological Activity

Research suggests that 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide may exhibit significant biological activity, particularly as an inhibitor of certain enzymes. A study published in the journal Bioorganic & Medicinal Chemistry Letters investigated its potential to inhibit histone methyltransferases (HMTs), enzymes involved in gene regulation. The study found moderate inhibitory activity against some HMTs, suggesting it could be a starting point for developing more potent and selective HMT inhibitors for therapeutic purposes.

Biological ActivityDescription
Enzyme InhibitionModerate activity against histone methyltransferases (HMTs)
Potential Therapeutic UseStarting point for developing selective HMT inhibitors

Comparison with Similar Compounds

Several compounds share structural similarities with 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide. For example:

  • 2-Chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide: Contains an oxolan ring instead of thiophene and is focused on CCR5 antagonism.

  • 4-Chloro-N-(2-morpholin-4-ylethyl)benzamide: Features a morpholine moiety instead of piperidine and has potential use in different therapeutic areas.

  • 2-(3-Chlorophenyl)-6-fluoro-N-(piperidin-4-ylmethyl)benzamide: Similar benzamide structure but lacks thiophene and is investigated for different enzyme interactions.

CompoundStructural FeaturesUnique Aspects
2-Chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamideOxolan ring instead of thiopheneCCR5 antagonism
4-Chloro-N-(2-morpholin-4-ylethyl)benzamideMorpholine moiety instead of piperidineDifferent therapeutic areas
2-(3-Chlorophenyl)-6-fluoro-N-(piperidin-4-ylmethyl)benzamideSimilar benzamide structure, lacks thiopheneDifferent enzyme interactions
CAS No. 1234902-73-8
Product Name 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
Molecular Formula C18H21ClN2OS
Molecular Weight 348.89
IUPAC Name 2-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide
Standard InChI InChI=1S/C18H21ClN2OS/c19-17-4-2-1-3-16(17)18(22)20-11-14-5-8-21(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,20,22)
Standard InChIKey UHLZXAGCLFEQPW-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CSC=C3
Solubility not available
PubChem Compound 49669356
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator